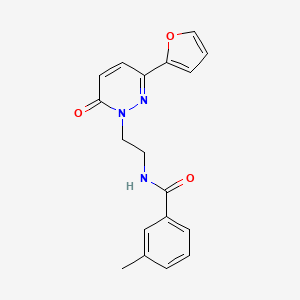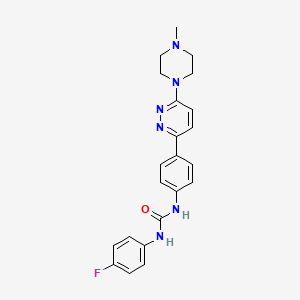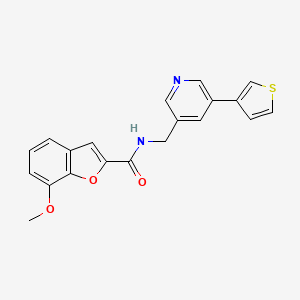![molecular formula C13H21N3O3S B2915695 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2097930-64-6](/img/structure/B2915695.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a -SO2NH2 group attached to a benzene ring or other organic compound . They are known for their antibacterial properties and are used in a variety of antibiotics .
Molecular Structure Analysis
The compound has a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in medicinal chemistry.Physical And Chemical Properties Analysis
Without specific data, I can only speculate that like most sulfonamides, this compound is likely to be stable under normal conditions, and soluble in organic solvents .科学的研究の応用
Antiviral Research
This compound has shown promising results in the field of antiviral research, particularly against the Influenza A virus H1N1. It’s part of a class of molecules that inhibit viral replication by binding to receptor sites on the cell membrane, preventing the virion from entering the cell . The compound’s efficacy against H1N1 highlights its potential as a lead structure for developing new antiviral drugs.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized in the synthesis of carbocyclic nucleoside analogues. These analogues are important for their antiviral properties. The compound serves as a precursor in the nitrosocarbonyl chemistry, which is a key step in the synthesis of these analogues .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant due to its involvement in the creation of small molecules that can inhibit the influenza virus. Its structure allows for modifications that can enhance its binding affinity to viral proteins, making it a valuable tool for drug design and discovery .
Pharmacology
In pharmacology, the compound’s antiviral activity suggests its potential use in therapeutic applications. Its moderate activity against human herpes and varicella viruses, as well as strong activity against the human papilloma virus (HPV), indicates a broad spectrum of pharmacological uses .
Molecular Biology
Molecular biologists can use this compound to study the interaction between small molecules and viral proteins. By understanding how this compound inhibits the influenza virus, researchers can gain insights into the molecular mechanisms of viral infections and immunity .
Biochemistry
In biochemistry, the compound’s interaction with hemagglutinin (HA) and neuraminidase (NA) — two primary structural proteins of the influenza virus — can be studied to understand the biochemical pathways involved in viral entry and replication .
Virology
Virologists can explore the compound’s effect on different strains of the influenza virus, assessing its potential as a universal inhibitor of flu viruses. This could lead to the development of broad-spectrum antiviral agents .
Chemical Biology
Chemical biologists can investigate the compound’s role in the modulation of biological systems, particularly how it affects the life cycle of viruses. This research can contribute to the development of novel strategies for controlling viral diseases .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-10-12(11(2)16(3)15-10)20(18,19)14-9-13(17)7-5-4-6-8-13/h5,7,14,17H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXSOUCOSIPDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2915613.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-fluorobenzamide](/img/structure/B2915617.png)

![(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2915619.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2915621.png)
![(Z)-(8-Oxo-1,4-dioxaspiro[4.5]dec-7-ylidene)methanolate (Na+)](/img/structure/B2915622.png)



![3-(1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2915628.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2915633.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2915635.png)